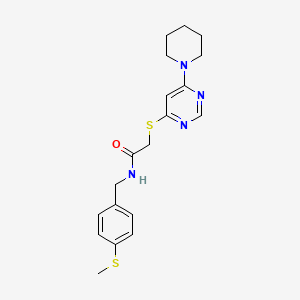

N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(4-(Methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a pyrimidine-based compound featuring a thioether-linked acetamide moiety and a 4-(methylthio)benzyl substituent. Its structure combines a pyrimidine core with a piperidin-1-yl group at position 6, a thioether bridge at position 2, and an acetamide side chain.

Properties

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4OS2/c1-25-16-7-5-15(6-8-16)12-20-18(24)13-26-19-11-17(21-14-22-19)23-9-3-2-4-10-23/h5-8,11,14H,2-4,9-10,12-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENREPFLXQGYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. Initially, the preparation starts with the synthesis of the benzyl thiol and pyrimidinyl thio intermediates. Following this, a condensation reaction between these intermediates under controlled conditions yields the target compound.

Step 1: Formation of 4-(methylthio)benzyl thiol: \[ \text{4-Methylthiobenzaldehyde} + \text{NaBH}_4 \rightarrow \text{4-(Methylthio)benzyl alcohol} \] \[ \text{4-(Methylthio)benzyl alcohol} + \text{PBr}_3 \rightarrow \text{4-(Methylthio)benzyl bromide} \] \[ \text{4-(Methylthio)benzyl bromide} + \text{NaSH} \rightarrow \text{4-(Methylthio)benzyl thiol} \]

Step 2: Formation of 6-(piperidin-1-yl)pyrimidin-4-yl thiol: \[ \text{4-Chloropyrimidine} + \text{Piperidine} \rightarrow \text{6-(Piperidin-1-yl)pyrimidine} \] \[ \text{6-(Piperidin-1-yl)pyrimidine} + \text{Lawesson's Reagent} \rightarrow \text{6-(Piperidin-1-yl)pyrimidin-4-yl thiol} \]

Step 3: Condensation reaction: \[ \text{4-(Methylthio)benzyl thiol} + \text{6-(Piperidin-1-yl)pyrimidin-4-yl thiol} \xrightarrow{\text{HBTU/DIPEA}} \text{this compound} \]

Industrial Production Methods

For large-scale production, these reactions are optimized for yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis can streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide undergoes several chemical reactions, including:

Oxidation: Oxidation of the sulfur groups can lead to sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions

Oxidation: Use of agents like m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogens or nitro groups as substituents under Friedel-Crafts conditions.

Major Products

The reactions yield sulfoxides, sulfones, amines, and various substituted derivatives based on the reagents and conditions applied.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide serves as an important intermediate for synthesizing complex molecules, aiding the study of reaction mechanisms and chemical properties.

Biology

In biology, this compound's unique structure allows it to act as a molecular probe, assisting in the study of biological pathways and molecular interactions.

Medicine

In the medical field, researchers investigate its potential therapeutic applications, including its role as an enzyme inhibitor or a therapeutic agent targeting specific pathways.

Industry

In industry, it finds applications in the development of novel materials and the synthesis of pharmaceutical intermediates, contributing to the production of advanced chemicals.

Mechanism of Action

Molecular Targets and Pathways

N-(4-(Methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. It modulates pathways involved in cellular signaling and metabolism, influencing biochemical processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on core heterocycles , substituent effects , synthetic methods , and physicochemical properties .

Structural Features

Key Observations :

- Core Heterocycles : The target compound’s pyrimidine core is shared with compounds in and , whereas uses thiazolotriazole, which may confer distinct electronic and steric properties.

- Substituents: The 6-piperidin-1-yl group on the pyrimidine (target) contrasts with 6-methyl () or 2-methoxybenzyl (). Piperidine’s basicity and bulkiness may enhance binding to hydrophobic enzyme pockets compared to smaller substituents. The 4-(methylthio)benzyl acetamide side chain in the target compound differs from morpholinophenyl () or methoxybenzyl ().

Key Observations :

- The target compound’s synthesis likely parallels ’s alkylation of pyrimidine thiols with chloroacetamides. However, the use of piperidin-1-yl as a substituent may require additional steps, such as nucleophilic aromatic substitution or Buchwald-Hartwig coupling.

- Yields for pyrimidine-based analogs (e.g., 60-90% in ) suggest efficient protocols, whereas thiazolotriazole derivatives () show moderate yields (64-78%), possibly due to steric challenges .

Physicochemical Properties

Key Observations :

- The methylthio group in the target compound increases lipophilicity compared to methoxybenzyl derivatives (), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Spectral data for similar compounds (e.g., δH 7.3-8.1 ppm for aromatic protons in ) provide benchmarks for characterizing the target’s structure .

Biological Activity

N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. Its structural characteristics include a thioamide functionality, a methylthio group, and a piperidine moiety linked to a pyrimidine ring. These features suggest the compound may interact with various biological targets, making it an area of interest in medicinal chemistry.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that related compounds can inhibit tumor cell proliferation, migration, and induce cell death through mechanisms such as ferroptosis.

Case Study: PMSA Compound

A study on a structurally similar compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), demonstrated its ability to inhibit tumor cell proliferation and trigger ferroptosis by targeting the KEAP1-NRF2-GPX4 axis. This suggests that this compound may possess similar mechanisms of action due to its structural similarities .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques employed in such studies include:

- Molecular docking : To predict binding affinities with target proteins.

- Cellular assays : To evaluate the effects on cell viability and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-2-thiophenecarboxamide | Contains a thiophene ring | Antimicrobial |

| N-(benzo[d]thiazol-2-yl)-2-thiophenecarboxamide | Features a benzothiazole moiety | Anticancer |

| 2-thiophenecarboxylic acid derivatives | Simple thiophene derivatives | Varying biological activities |

The unique combination of the methylthio group and the piperidine-pyrimidine linkage in this compound may confer distinct pharmacological properties compared to these structurally similar compounds, particularly in targeting specific biological pathways or mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.